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1,3-Butadiene

high impact polystyrene toughening impact modifier

Polybutadiene (CAS 25339‑57‑5) is not a single material – its cis/trans/vinyl ratio and catalyst system (Nd, Ni, Co, Li) directly determine Tg, Mooney viscosity, cold‑flow, and strain‑induced crystallisation. A 2‑3% shift in cis‑1,4 content or 1% change in vinyl‑1,2 can shift Tg by several °C and alter compounded Mooney viscosity meaningfully. Specify >95% cis‑1,4 for impact‑strength applications (HIPS), >98% cis Nd‑BR for low‑RR tire treads (tan δ @60°C), or high‑vinyl grades for balanced wet grip. High‑cis BR is the only elastomer combining -62°C flexibility with the highest resilience among all rubbers – essential for sub‑zero seals and vibration dampeners. For conveyor belts and rollers, a Mooney viscosity of 40‑60 ML 1+4 @100°C provides the optimal balance of abrasion resistance and processability.

Molecular Formula C4H6
C4H6
CH2=(CH)2=CH2
CH2CHCHCH2
Molecular Weight 54.09 g/mol
CAS No. 25339-57-5
Cat. No. B7767984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Butadiene
CAS25339-57-5
Molecular FormulaC4H6
C4H6
CH2=(CH)2=CH2
CH2CHCHCH2
Molecular Weight54.09 g/mol
Structural Identifiers
SMILESC=CC=C
InChIInChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2
InChIKeyKAKZBPTYRLMSJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
In water, 735 mg/L at 20 °C
Slightly soluble in methanol, ethanol;  soluble in organic solvents such as carbon tetrachloride;  alcohol dissolves about 40 vols at room temp.
Soluble in ethanol, ether, benzene;  very soluble in acetone
0.735 mg/mL at 25 °C
Solubility in water, g/100ml: 0.1 (none)
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Butadiene Homopolymer CAS 25339-57-5: Procurement-Relevant Classification and Core Characteristics


The CAS registry number 25339-57-5 designates the homopolymer of 1,3-butadiene, generically known as polybutadiene rubber (BR). This synthetic elastomer is not a singular, monolithic material but rather a family of polymers whose performance properties are dictated by microstructural isomerism—specifically the relative proportions of cis-1,4, trans-1,4, and 1,2-vinyl repeating units within the polymer backbone [1]. Commercial BR grades are therefore classified primarily by their cis-1,4 content (high-cis: >90–98%; medium-cis: ~35–55%) and, in the case of specialty grades, by elevated vinyl content [1]. The catalyst system employed in synthesis (neodymium, nickel, cobalt, or lithium-based) exerts deterministic control over this microstructure, thereby governing critical downstream attributes including glass transition temperature (Tg), strain-induced crystallization behavior, and processing rheology [2].

1,3-Butadiene Polymer Procurement: Why Microstructure Precludes Generic Grade Interchangeability


Procuring polybutadiene (CAS 25339-57-5) based solely on the generic name or even broad classification as 'high-cis' carries substantial risk of downstream performance failure. The polymer's viscoelastic properties are intimately coupled to the content and distribution of its isomeric repeating units [1]. For instance, a 2–3% difference in cis-1,4 content or a 1% variation in vinyl-1,2 content can shift glass transition temperature by several degrees, alter strain-induced crystallization kinetics, and meaningfully change compounded Mooney viscosity [2]. Furthermore, the catalyst system used—Nd, Ni, Co, or Li—produces BR with distinct branching architectures and molecular weight distributions that govern processability, gel content, and cold flow behavior, even among grades with nominally identical cis content [3]. The quantitative evidence presented below establishes the precise, measurable points of differentiation that must inform grade selection for specific industrial and research applications.

1,3-Butadiene Polymer CAS 25339-57-5: Quantified Differential Evidence Against Comparators


Impact Strength in Polystyrene Toughening: High-Cis vs. Low-Cis Polybutadiene

In the toughening of polystyrene (PS) for high-impact polystyrene (HIPS) production, the cis-1,4 content of the polybutadiene modifier directly determines impact strength enhancement. High-cis polybutadiene delivers a 208% increase in impact strength relative to unmodified PS, compared to a 138% increase achieved with low-cis polybutadiene [1]. This represents a 50.7% relative improvement in toughening efficiency for high-cis over low-cis grades when used as the dispersed rubber phase.

high impact polystyrene toughening impact modifier

Energy to Failure in HIPS: High-Cis vs. Low-Cis Polybutadiene at Equivalent Morphology

When HIPS grades are prepared with equivalent rubber particle size distribution and apparent volume fraction, the cis content of the polybutadiene exerts a strong, independent influence on mechanical performance. HIPS produced with high-cis polybutadiene exhibits a significantly higher energy to failure and a lower yield stress when compared directly to HIPS produced with low-cis polybutadiene under otherwise identical morphological conditions [1]. The higher energy to failure translates to superior ductility and crack propagation resistance in the final plastic article.

HIPS mechanical properties rubber toughening

Catalyst System Effects: Microstructure and Processability Hierarchy (Nd-BR, Ni-BR, Co-BR, Ti-BR)

The catalyst system used to polymerize 1,3-butadiene determines not only cis-1,4 content but also polymer branching architecture, which directly governs processing behavior. Neodymium-catalyzed BR (Nd-BR) achieves the highest cis-1,4 content (>98%) and lowest vinyl content (<1%), yielding a highly linear polymer with a Tg of approximately -110°C [1]. However, this linearity results in high cold flow and poor extrudability relative to nickel-catalyzed (Ni-BR) and cobalt-catalyzed (Co-BR) grades, which possess higher degrees of branching that improve processability [1]. A comprehensive quality analysis of 12 commercial BR grades established a clear processing performance hierarchy: NiBR → NdBR → CoBR → RiBR (TiBR) [2]. Conversely, the hierarchy for vulcanizate comprehensive performance is inverted: NdBR → NiBR → CoBR → TiBR [2].

Ziegler-Natta catalysis polybutadiene processability

Abrasion Resistance and Wear Rate: Polybutadiene vs. SBR and NR

Polybutadiene rubber (BR) compounds demonstrate markedly superior abrasion resistance relative to both natural rubber (NR) and styrene-butadiene rubber (SBR) compounds. In comparative blade abrader testing, BR compounds caused much slower wear than NR and SBR compounds [1]. Microscopic examination of worn surfaces revealed that BR compounds exhibited more blunt and rounded wear surfaces, smaller pattern spacing, and lower ridge height than NR and SBR compounds, characteristics that correlate with reduced material loss per unit of frictional work [2]. The superior abrasion resistance of BR is directly attributable to its lower glass transition temperature (approximately -105°C for high-cis grades vs. ~-50°C for SBR), which permits greater molecular mobility and energy dissipation at service temperatures [3].

abrasion resistance wear tire tread

Rolling Resistance: Vinyl-Polybutadiene vs. Solution SBR

Rolling resistance in tire compounds correlates strongly with the loss factor (tan δ) measured at 60°C, with lower values indicating reduced hysteresis and improved fuel economy. Vinyl-polybutadiene (Fe-catalyzed high-vinyl BR) exhibits a lower tan δ at 60°C compared to two commercial grades of solution SBR (SSBR), indicating intrinsically lower rolling resistance [1]. In this same study, the abrasion loss of the vinyl-polybutadiene was reported as 'very close' to that of the SSBR grades [1].

rolling resistance tan delta tire

Low-Temperature Flexibility: Polybutadiene vs. SBR and NR

Polybutadiene rubber retains elasticity and resilience at temperatures significantly lower than those at which SBR and NR stiffen and embrittle. This performance advantage is quantified by glass transition temperature (Tg): high-cis polybutadiene exhibits a Tg of approximately -105°C, whereas SBR typically exhibits a Tg around -50°C to -60°C, and NR approximately -70°C [1]. Polybutadiene provides excellent low-temperature flexibility down to -80°F (-62°C) [2].

low-temperature flexibility glass transition temperature Tg

1,3-Butadiene Polymer CAS 25339-57-5: Evidence-Based Procurement and Application Scenarios


High-Impact Polystyrene (HIPS) Manufacturing Requiring Maximum Toughening Efficiency

For HIPS producers targeting high impact strength specifications (e.g., notched Izod >8.0 kJ/m²), the evidence directly supports specification of high-cis polybutadiene over low-cis alternatives. High-cis PB delivers a 208% impact strength increase compared to 138% for low-cis PB at equivalent loading [1]. Furthermore, at equivalent rubber particle morphology, high-cis PB confers higher energy to failure and lower yield stress than low-cis PB [2]. Procurement specifications should require cis-1,4 content >95% and, for optimal processability, consideration of Co-BR grades with controlled branching and low solution viscosity [3].

Energy-Efficient 'Green Tire' Tread Formulation Development

Tire manufacturers developing low rolling resistance tread compounds must select polybutadiene grades that minimize tan δ at 60°C. Neodymium-catalyzed BR (Nd-BR) with cis-1,4 content >98% and vinyl <1% provides the lowest Tg (~-110°C), highest abrasion resistance, and lowest heat build-up among Ziegler-Natta BR grades, despite processing challenges due to high linearity and cold flow [1]. Alternatively, high-vinyl polybutadiene offers a direct reduction in tan δ at 60°C compared to SSBR while maintaining competitive abrasion loss [2]. Blends of 20–30% high-cis BR with NR or SBR are standard practice for balancing rolling resistance, abrasion resistance, and wet traction [3].

Low-Temperature Sealing and Damping Components

For seals, gaskets, and vibration dampeners operating in sub-zero environments, polybutadiene's Tg advantage over SBR (35–55°C lower) and NR (35°C lower) is the decisive performance differentiator [1]. High-cis BR maintains flexibility to -62°C and exhibits the highest resilience (bounce) of any rubber, making it the material of choice for low-temperature dynamic applications where embrittlement of SBR or NR would cause seal failure [2]. Procurement should specify high-cis BR (preferably Nd-BR for maximum elasticity) and may consider hydrogenated vinyl-polybutadiene grades for applications requiring additional oxidative stability at low temperatures [3].

Abrasion-Resistant Conveyor Belting and Industrial Rubber Goods

In conveyor belting, shoe soles, and industrial rollers where service life is dominated by abrasive wear, polybutadiene's superior abrasion resistance relative to NR and SBR provides quantifiable durability advantage [1]. Blade abrader testing confirms that BR compounds wear significantly more slowly than NR and SBR compounds, exhibiting characteristic blunt wear surfaces and lower ridge heights that correlate with reduced material loss [2]. High-cis BR grades (Mooney viscosity ML 1+4 100°C of 40–60) are recommended for optimal balance of abrasion resistance, resilience, and processability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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